

Evaluating the Selectivity of MBX-2982 for GPR119: A Comparative Guide

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Compound of Interest		
Compound Name:	MBX2982	
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This guide provides a comprehensive evaluation of the selectivity of MBX-2982, a G protein-coupled receptor 119 (GPR119) agonist. By objectively comparing its performance with potential off-target receptors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in the field of metabolic disorders and drug discovery.

Introduction to MBX-2982 and GPR119

MBX-2982 is a synthetic, orally available agonist for GPR119, a Class A G protein-coupled receptor primarily expressed in pancreatic β -cells and intestinal L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic diseases. A critical aspect of the pharmacological profile of any drug candidate is its selectivity for its intended target over other receptors, as off-target effects can lead to undesirable side effects.

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the stimulatory G protein, G α s. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn



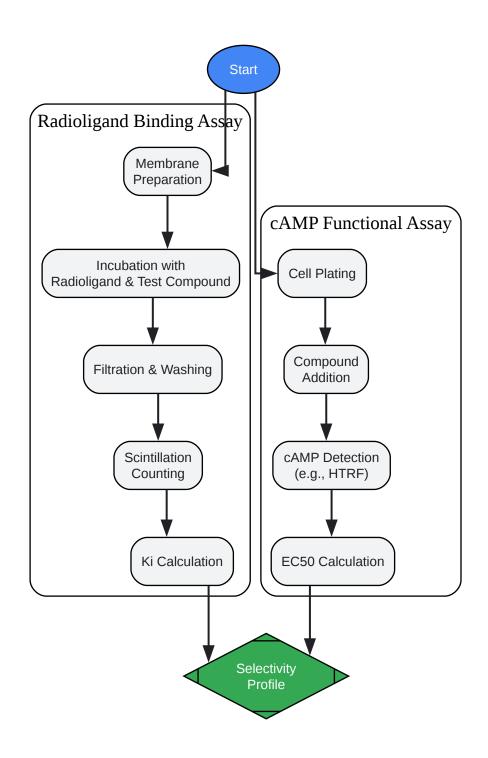




phosphorylates various downstream targets, ultimately resulting in enhanced insulin secretion and GLP-1 release.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com